(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol is a chemical compound classified under the category of furan derivatives. Its molecular formula is with a molecular weight of approximately 130.14 g/mol. This compound is notable for its presence in various pharmacological applications, particularly as a structural component in retroviral protease inhibitors such as darunavir, which is used in the treatment of HIV infections .
The synthesis of (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol involves several methods, primarily focusing on the functionalization of furan derivatives.
The molecular structure of (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol features a hexahydro-furo[2,3-b]furan core with hydroxyl functional groups that contribute to its reactivity and biological activity.
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol participates in several chemical reactions:
The mechanism of action for (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol primarily relates to its role as an inhibitor in protease enzymes:
The physical properties of (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol include:
Chemical properties include reactivity with oxidizing agents and susceptibility to hydrolysis under acidic or basic conditions .
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol has significant applications in medicinal chemistry:
(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol represents a stereochemically defined bicyclic furanol compound with systematic IUPAC nomenclature of (3aR,4S,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol. This nomenclature precisely defines the ring fusion geometry and absolute configuration at the chiral centers [3] [8]. The molecular formula C₆H₁₀O₃ (molecular weight: 130.14 g/mol) indicates two degrees of unsaturation, consistent with the bicyclic structure containing two tetrahydrofuran rings fused in orthogonal planes.
The compound's identity is registered under multiple CAS numbers reflecting stereoisomeric variations:
Key structural identifiers include:
O[C@@H]1CO[C@@H]2OCC[C@H]12
C1COC2C1C(CO2)O
[3] RCDXYCHYMULCDZ-PBXRRBTRSA-N
[3] Table 1: Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₆H₁₁₀O₃ |
Molecular Weight | 130.14 g/mol |
Systematic IUPAC Name | (3aR,4S,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol |
Isomeric SMILES | C1CO[C@@H]2[C@H]1[C@@H](CO2)O |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 3 (two ether oxygens, one hydroxyl) |
The bicyclic framework consists of two fused tetrahydrofuran rings adopting a cis-decalin-type conformation with defined relative configurations at C3a and C6a. The stereodescriptor (3s,3ar,6as) corresponds to the 3aR,6aR configuration, establishing a cis-junction where both hydrogen atoms at the ring fusion sites occupy equatorial positions [8]. This results in a rigid, cup-shaped molecular architecture with the hydroxyl group at C3 (S-configuration) positioned pseudo-equatorially.
The absolute stereochemistry critically influences physicochemical behavior:
Fig 1: Stereochemical Configuration
O______ H/ \ \ |/ \ O (C6a) (C3a)HO-C3 / /\ / /\_____/_____O HC3a cis-fusion
Eight stereoisomers exist for hexahydrofuro[2,3-b]furan-3-ol due to three chiral centers (C3, C3a, C6a). The (3s,3ar,6as) isomer is enantiomeric to (3r,3as,6ar) and diastereomeric to six other configurations, including the pharmacologically significant (3R,3aS,6aR) form [7] [8].
Table 2: Stereoisomer Comparison
Stereoisomer | CAS Number | Pharmacological Relevance | Synthetic Accessibility |
---|---|---|---|
(3S,3aR,6aS) [3] [5] | 156928-10-8 | Intermediate in antiviral syntheses | Moderate (asymmetric reduction) |
(3R,3aS,6aR) [8] | 156928-09-5 | Darunavir precursor | High (enzymatic resolution) |
(3S,3aS,6aR) | Not reported | Limited bioactivity | Low |
Key distinctions include:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: